1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid
Description
1-(Phenylmethanesulfonamido)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a phenylmethanesulfonamido group and a carboxylic acid group
Properties
CAS No. |
416856-12-7 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
1-(benzylsulfonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c15-12(16)13(8-4-5-9-13)14-19(17,18)10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,15,16) |
InChI Key |
ZURYKMUWEOQRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid can be achieved through several steps:
Formation of Phenylmethanesulfonamide: This can be prepared by reacting benzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine.
Cyclopentane Derivative Preparation: Cyclopentanone can be converted to cyclopentane-1-carboxylic acid through a series of reactions, including reduction and carboxylation.
Coupling Reaction: The phenylmethanesulfonamide can be coupled with the cyclopentane-1-carboxylic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of 1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylmethanesulfonamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or carboxylic acid groups.
Substitution: The phenylmethanesulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Products may include sulfonic acids or carboxylic acids with additional functional groups.
Reduction: Products may include amines or alcohols.
Substitution: Products may include derivatives with new substituents on the phenylmethanesulfonamido group.
Scientific Research Applications
1-(Phenylmethanesulfonamido)cyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonamides on biological systems, including their interactions with proteins and enzymes.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The phenylmethanesulfonamido group can interact with target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonamido)cyclopentane-1-carboxylic acid: Similar structure but lacks the methylene group between the phenyl and sulfonamide.
1-(Phenylmethanesulfonamido)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(Phenylmethanesulfonamido)cyclopentane-1-acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
Uniqueness
1-(Phenylmethanesulfonamido)cyclopentane-1-carboxylic acid is unique due to the presence of both a phenylmethanesulfonamido group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
1-(Phenylmethanesulfonamido)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol
IUPAC Name: 1-(benzenesulfonamido)cyclopentane-1-carboxylic acid
The compound features a cyclopentane core with a carboxylic acid group and a phenylmethanesulfonamide substituent, which may influence its interaction with biological targets.
The biological activity of 1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide moiety can form hydrogen bonds, enhancing binding affinity to target proteins. Additionally, the cyclopentane structure may facilitate conformational flexibility, allowing for better interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This suggests that 1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid may possess similar antimicrobial effects.
Analgesic Effects
Recent studies have highlighted the role of cyclopentane derivatives in pain management. A related compound was found to be a potent inhibitor of voltage-gated sodium channels (NaV1.7), which play a critical role in pain signaling pathways. This raises the possibility that 1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid could exhibit analgesic properties through similar mechanisms.
Study on Antimicrobial Properties
A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against bacterial strains. The results indicated that certain structural modifications significantly enhanced antimicrobial activity, suggesting that 1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid might be optimized for better efficacy against resistant strains .
Analgesic Activity Assessment
In a recent investigation, analogs of cyclopentane carboxylic acids were tested for their ability to inhibit NaV1.7 channels in vitro. The findings showed that modifications in the cyclopentane structure led to increased potency and selectivity over other sodium channels . This underscores the potential of 1-(phenylmethanesulfonamido)cyclopentane-1-carboxylic acid as a candidate for pain relief therapies.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
